N1-b-D-Arabinopyranosylamino-guanidine HCl
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Overview
Description
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL is a synthetic monosaccharide derivative. It is a modified carbohydrate that has been custom synthesized through processes such as methylation and glycosylation. This compound is known for its high purity and is used in various research applications, particularly in the modification of saccharides or oligosaccharides to create new carbohydrates with desired properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL involves the methylation and glycosylation of specific carbohydrate precursors. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the methylation process, followed by glycosylation to attach the arabinopyranosyl group to the amino guanidine moiety .
Industrial Production Methods
Industrial production of N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL requires sourcing of high-purity raw materials and precise control of reaction conditions to ensure consistency and quality. The production process involves multiple steps, including purification and quality control measures to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups .
Scientific Research Applications
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of new carbohydrates with specific properties.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and other proteins, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE: Similar in structure but without the hydrochloride component.
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE ACETATE: Another derivative with an acetate group instead of hydrochloride.
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE SULFATE: Contains a sulfate group, offering different chemical properties.
Uniqueness
N1-BETA-D-ARABINOPYRANOSYLAMINO GUANIDINE HCL is unique due to its specific combination of the arabinopyranosyl group and the amino guanidine moiety, along with the hydrochloride component. This unique structure imparts specific chemical and biological properties, making it valuable for various research and industrial applications .
Properties
IUPAC Name |
2-[(3,4,5-trihydroxyoxan-2-yl)amino]guanidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.ClH/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;/h2-5,9,11-13H,1H2,(H4,7,8,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMFZIWFQRRBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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